molecular formula C6H16O2Si B037491 3-(Trimethylsilyl)-1,2-propanediol CAS No. 119235-89-1

3-(Trimethylsilyl)-1,2-propanediol

Cat. No.: B037491
CAS No.: 119235-89-1
M. Wt: 148.28 g/mol
InChI Key: GNKKKKDUZKUFPJ-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)-1,2-propanediol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propanediol backbone. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)-1,2-propanediol typically involves the reaction of 1,2-propanediol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)-1,2-propanediol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Trimethylsilyl)-1,2-propanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)-1,2-propanediol involves the formation of stable silyl ethers through the reaction of its hydroxyl groups with various reagents. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl sites. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trimethylsilyl)-1,2-propanediol is unique due to its dual functionality, combining the properties of a diol and a silyl ether. This makes it particularly useful in synthetic chemistry for protecting hydroxyl groups while allowing for further functionalization at other sites in the molecule .

Properties

IUPAC Name

3-trimethylsilylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O2Si/c1-9(2,3)5-6(8)4-7/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKKKKDUZKUFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399379
Record name 3-(Trimethylsilyl)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119235-89-1
Record name 3-(Trimethylsilyl)-1,2-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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